![molecular formula C10H12FNO4S B12109251 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid CAS No. 716358-54-2](/img/structure/B12109251.png)
2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- is a chemical compound with the molecular formula C10H12FNO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a propylamino sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- typically involves multiple steps. One common method starts with the fluorination of benzoic acid to produce 2-fluorobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of the industrial process can vary depending on the scale and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom and the propylamino sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .
Scientific Research Applications
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the propylamino sulfonyl group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: A simpler derivative of benzoic acid with only a fluorine substitution.
5-[(Propylamino)sulfonyl]benzoic acid: Another derivative with only the propylamino sulfonyl group.
Uniqueness
Benzoic acid, 2-fluoro-5-[(propylamino)sulfonyl]- is unique due to the presence of both the fluorine atom and the propylamino sulfonyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler derivatives .
Properties
CAS No. |
716358-54-2 |
|---|---|
Molecular Formula |
C10H12FNO4S |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-fluoro-5-(propylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H12FNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
InChI Key |
ZGPHSBLYZVGFPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


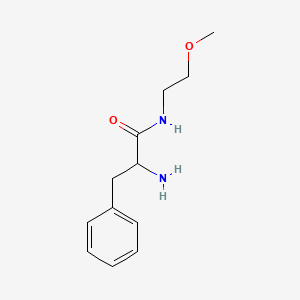
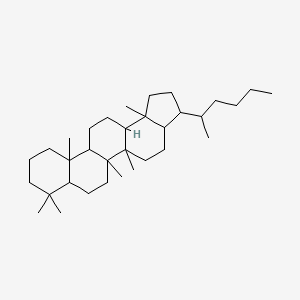
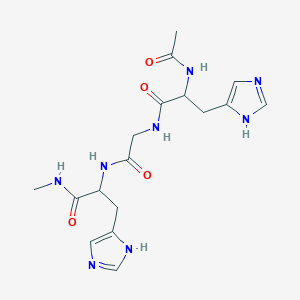

![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

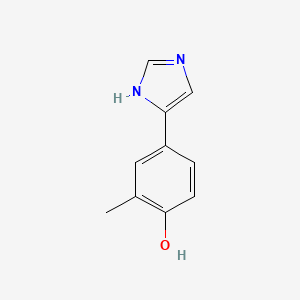
![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)
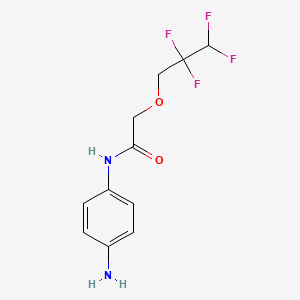


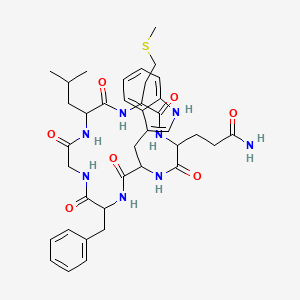
![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)
